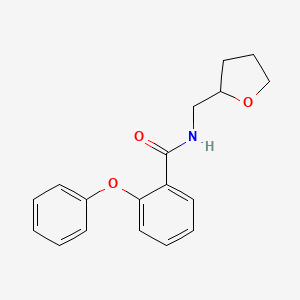

2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include the formation of amide bonds, introduction of phenoxy groups, and modification of the tetrahydrofuran moiety. For example, the synthesis of aromatic polyamides derived from bis(aminophenoxy)naphthalene showcases a related approach where direct polycondensation is employed, demonstrating the complexity and specificity required in synthesizing such compounds (Yang, Chin‐Ping, Hsiao, S., & Yang, Chun-Cheng, 1996).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals the importance of substituent effects on the overall molecular configuration and electronic distribution. For instance, the structure of 2-amino-N-(2-hydroxyphenyl)-benzamide shows significant insights into how substituents like amino and hydroxy groups influence molecular geometry, bond lengths, and electron delocalization, which are crucial for understanding the molecular behavior of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide (Haller, Joseph P., et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include oxidative dearomatization, nucleophilic substitution, and hydroxylation. These reactions are pivotal in modifying the compound's structure to achieve desired properties or functionalities. For example, the oxidative dearomatization process applied to 2-hydroxymethyl phenols highlights a pathway that could be relevant for modifying the phenoxy component of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide to enhance its reactivity or physical properties (Good, Steffen, Sharpe, R., & Johnson, Jeffrey S., 2017).

Physical Properties Analysis

The physical properties of compounds similar to 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, such as solubility, melting point, and glass transition temperature, are significantly influenced by their molecular structure. For instance, polymers derived from aromatic polyamides demonstrate the impact of molecular rigidity and substituent groups on solubility and thermal stability, which can be extrapolated to understand the behavior of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide under various conditions (Yang, Gang, Jikei, M., & Kakimoto, M., 1999).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and oxidizing agents, are crucial for understanding their potential applications and reactivity patterns. Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates offer insight into selective synthesis routes that could be applicable to the targeted modifications of the benzamide backbone in 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, revealing its potential for specific chemical transformations (Singh, Tarjeet, et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(19-13-15-9-6-12-21-15)16-10-4-5-11-17(16)22-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDUAOOWUUBCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)

![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)

![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)

![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)